1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and an oxan-2-yl moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the oxan-2-yl moiety: This step involves the alkylation of the pyrazole ring with an oxan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the urea linkage: The final step involves the reaction of the substituted pyrazole with an isocyanate or carbamoyl chloride to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity, leading to altered cellular processes.
Receptor Modulation: Interacting with receptors on the cell surface or within cells, modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or DNA replication processes.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can be compared with other similar compounds, such as:
Pyraclostrobin: A fungicide with a similar pyrazole structure but different functional groups, used to control plant pathogens.
Oxadiazole Derivatives: Compounds with a similar heterocyclic structure, known for their anticancer and antimicrobial activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSTFRUXOUYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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